molecular formula C9H10N2O5 B12307385 O-(2-Nitrophenyl)-L-serine

O-(2-Nitrophenyl)-L-serine

Cat. No.: B12307385
M. Wt: 226.19 g/mol
InChI Key: YTKLGOJNDCVFKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-(2-Nitrophenyl)-L-serine: is an organic compound that features a nitrophenyl group attached to the amino acid L-serine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Nitrophenyl)-L-serine typically involves the nitration of phenylalanine derivatives followed by selective reduction and functional group transformations. One common method includes the nitration of L-phenylalanine to introduce the nitro group, followed by protection and deprotection steps to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration reactions using nitric acid and sulfuric acid as nitrating agents. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature and concentration to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: O-(2-Nitrophenyl)-L-serine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products Formed:

    Reduction: The major product is O-(2-Aminophenyl)-L-serine.

    Substitution: Depending on the nucleophile, various substituted derivatives of this compound can be formed.

Scientific Research Applications

Chemistry: O-(2-Nitrophenyl)-L-serine is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions due to its unique structural features.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of O-(2-Nitrophenyl)-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various biochemical reactions, influencing the activity of the target molecules. The pathways involved may include enzyme inhibition or activation, depending on the specific context of its use.

Comparison with Similar Compounds

    2-Nitrophenyl selenocyanate: Similar in structure but contains a selenocyanate group instead of a serine moiety.

    2-Nitrophenyl-beta-D-galactopyranoside: Used as a substrate in enzymatic assays, similar in having a nitrophenyl group.

Uniqueness: O-(2-Nitrophenyl)-L-serine is unique due to the presence of both a nitrophenyl group and an amino acid moiety, which allows it to participate in a wide range of chemical and biochemical reactions. This dual functionality makes it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C9H10N2O5

Molecular Weight

226.19 g/mol

IUPAC Name

2-amino-3-(2-nitrophenoxy)propanoic acid

InChI

InChI=1S/C9H10N2O5/c10-6(9(12)13)5-16-8-4-2-1-3-7(8)11(14)15/h1-4,6H,5,10H2,(H,12,13)

InChI Key

YTKLGOJNDCVFKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.